5-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylfuran-3-carboxamide
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Description
5-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylfuran-3-carboxamide is a useful research compound. Its molecular formula is C16H14ClN3O2S and its molecular weight is 347.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
This compound is involved in the synthesis of various heterocyclic compounds that exhibit antimicrobial properties. For instance, a study demonstrates the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity against pathogenic strains such as Escherichia coli and Salmonella typhi (Sah et al., 2014).
Anticancer Properties
Another application is in the synthesis of novel thiadiazoles and thiazoles incorporating a pyrazole moiety, showing promising anticancer activities. One study reports the preparation of these derivatives and their evaluation against the breast carcinoma cell line MCF-7, indicating significant concentration-dependent inhibitory effects (Gomha et al., 2014).
Antiviral and Antifungal Activities
Research also extends to the synthesis of thiadiazole sulfonamides, demonstrating antiviral activities. A specific study synthesized new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showing certain activities against the tobacco mosaic virus (Chen et al., 2010). Additionally, derivatives of this compound have been studied for their antifungal activity against Rhizoctonia solani, a significant rice disease in China, demonstrating potential fungicidal properties (Chen et al., 2000).
Novel Synthesis Routes and Molecular Structures
Moreover, the compound is crucial in exploring novel synthesis routes and understanding molecular structures. A particular study focused on the synthesis and characterization of new quinazolines as potential antimicrobial agents, showcasing the versatility of derivatives of 5-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylfuran-3-carboxamide in synthesizing complex molecular structures with potential biological activities (Desai et al., 2007).
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-3-14-19-20-16(23-14)18-15(21)12-8-13(22-9(12)2)10-4-6-11(17)7-5-10/h4-8H,3H2,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCYEXGNEHJRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.